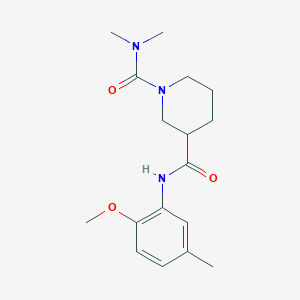
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide acts as a selective antagonist of mGluR7, a subtype of metabotropic glutamate receptors that are widely expressed in the central nervous system. By blocking the activity of mGluR7, this compound enhances the release of glutamate, which in turn regulates the activity of other neurotransmitters such as dopamine and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include reducing anxiety-like behavior, enhancing cognitive function, and reducing drug-seeking behavior in addiction models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its selectivity for mGluR7, which allows for more precise modulation of glutamate release. However, one limitation of using this compound is its relatively low potency, which requires higher concentrations to achieve significant effects.
Zukünftige Richtungen
There are several potential future directions for research on N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. These include exploring its potential as a therapeutic agent for various neurological and psychiatric disorders, investigating its mechanism of action in more detail, and developing more potent analogs of this compound for use in lab experiments and potential clinical applications. Additionally, this compound may have potential applications in other areas of research, such as the study of synaptic plasticity and neurodegenerative diseases.
Synthesemethoden
The synthesis of N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves the reaction of 2-methoxy-5-methylphenylacetonitrile with N,N-dimethyl-1,3-propanediamine followed by the addition of diethyl oxalate. The resulting compound is then hydrolyzed to yield this compound.
Wissenschaftliche Forschungsanwendungen
N~3~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. This compound has been shown to modulate the release of glutamate, a neurotransmitter that plays a crucial role in these disorders.
Eigenschaften
IUPAC Name |
3-N-(2-methoxy-5-methylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-7-8-15(23-4)14(10-12)18-16(21)13-6-5-9-20(11-13)17(22)19(2)3/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMGWHJGPGLTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


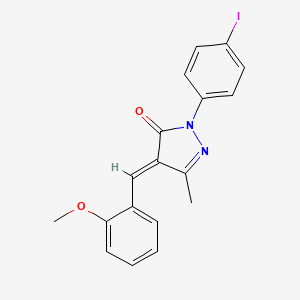
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5365680.png)
![ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)
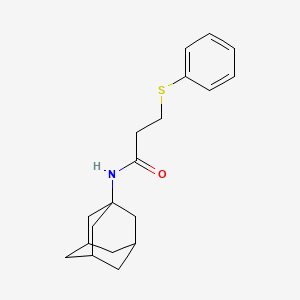
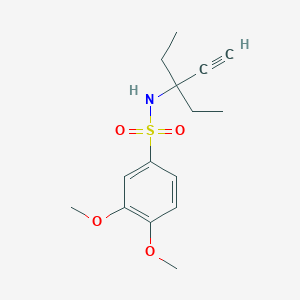
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)

![4-(4,4-difluoropiperidin-1-yl)-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5365735.png)
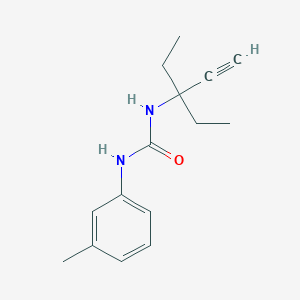
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365754.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5365761.png)
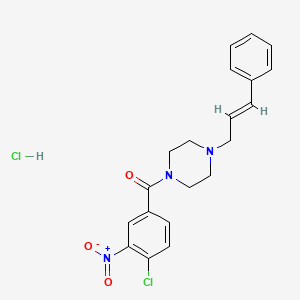
![(1R*,2R*,6S*,7S*)-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5365767.png)